(1-(Cyclopentylmethyl)cyclobutyl)methanamine is a nitrogen-containing organic compound classified as an amine. It features a cyclobutyl group and a cyclopentylmethyl substituent, which contributes to its unique chemical properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving the alkylation of methylamine with cyclobutylmethyl chloride. Its structural complexity makes it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanamine typically involves the following method:
The molecular structure of (1-(Cyclopentylmethyl)cyclobutyl)methanamine can be depicted as follows:
(1-(Cyclopentylmethyl)cyclobutyl)methanamine can participate in various chemical reactions typical for amines:
The mechanism by which (1-(Cyclopentylmethyl)cyclobutyl)methanamine exerts its effects, particularly in biological systems, involves interaction with specific receptors or enzymes.
(1-(Cyclopentylmethyl)cyclobutyl)methanamine has potential applications in:
The strategic fusion of cyclopentyl and cyclobutyl rings into constrained amine scaffolds represents a deliberate approach to optimize spatial and electronic properties for enhanced biological activity. The compound (1-(cyclopentylmethyl)cyclobutyl)methanamine exemplifies this design philosophy, where the cyclobutyl core imposes significant ring strain and conformational rigidity, while the cyclopentylmethyl extension augments hydrophobic interactions within target binding pockets [1] [6]. This hybrid architecture exploits the gem-dialkyl effect to restrict rotational freedom, positioning the primary amine moiety for optimal engagement with biological targets.
Cyclobutyl rings confer distinct advantages in medicinal chemistry due to their intermediate steric bulk and heightened three-dimensional character compared to flat aromatic systems. For instance, cyclobutyl-containing derivatives in GPR88 agonist development demonstrated substantially improved potency (EC~50~ = 59 nM) and reduced lipophilicity (ΔclogP = -1.2) compared to their phenyl-containing predecessors, directly attributable to enhanced stereoelectronic complementarity with the receptor's binding cavity [2]. Similarly, cyclic peptides featuring cyclobutyl-amino acids exhibited superior TNFR1 inhibitory activity through enforced topology that mimics native ligand binding motifs [6].
Table 1: Pharmacological Impact of Cyclobutyl Incorporation in Bioactive Molecules
| Compound Class | Core Structure | Key Parameter | Value (Cyclobutyl) | Value (Non-Cyclobutyl) |
|---|---|---|---|---|
| GPR88 Agonists [2] | 5-Amino-1,3,4-oxadiazole | cAMP EC~50~ | 59 nM | 414 nM |
| Membrane Binding EC~50~ | 942 nM | >10,000 nM | ||
| Calculated clogP | 3.1 | 4.5 | ||
| TNFR1 Inhibitors [6] | Cyclic Peptides | Binding Affinity (K~d~) | 15 nM | 220 nM |
The cyclopentylmethyl tether in (1-(cyclopentylmethyl)cyclobutyl)methanamine serves as a versatile spacer that modulates membrane permeability without excessive lipophilicity. This design counters historical challenges in central nervous system (CNS) drug development, where earlier bicyclic amines exhibited poor blood-brain barrier penetration despite high in vitro potency [2] [4]. Molecular dynamics simulations indicate the cyclopentyl group engages in favorable van der Waals contacts with hydrophobic receptor subpockets, while its conformational flexibility accommodates induced-fit binding mechanisms not achievable with more rigid scaffolds.
The development of (1-(cyclopentylmethyl)cyclobutyl)methanamine reflects a broader paradigm shift toward three-dimensional saturation in scaffold design, moving beyond traditional planar architectures. This evolution addresses the "flatland" problem in drug discovery, where excessive molecular planarity correlates with poor clinical success rates. Spirocyclic and bridged amine systems create well-defined exit vectors for pharmacophore elaboration while maintaining high Fsp~3~ (fraction of sp~3~ hybridized atoms) scores associated with improved solubility and metabolic stability [4] [5].
Critical innovations in this space include:
Bioisosteric Oxadiazole Replacements: 1,3,4-Oxadiazole rings serve as carboxylic acid bioisosteres in cyclopentyl-cyclobutyl hybrids, dramatically enhancing membrane permeability while retaining hydrogen-bonding capacity. In GPR88 agonists, this substitution reduced logD by 1.4 units and increased in vitro potency 7-fold compared to amide precursors [2].
Stereochemical Complexity: Introduction of chiral centers within bicyclic frameworks enables precise spatial control over amine positioning. Patent WO2015022038A1 details cyclopentylamine derivatives where absolute configuration determines target selectivity, with (1R,3S) isomers showing >100-fold preference for cancer-relevant kinases over off-target receptors [4].
Table 2: Comparative Analysis of Bicyclic Amine Scaffolds in Modern Drug Design
| Scaffold Type | Representative Structure | Fsp~3~ | clogP | TPSA (Ų) | Key Advantages |
|---|---|---|---|---|---|
| Cyclobutyl-Cyclopentyl [1] [4] | (1-(Cyclopentylmethyl)cyclobutyl)methanamine | 0.56 | 2.3 | 41 | Balanced lipophilicity, defined 3D structure |
| Spiro[3.3]heptane [5] | 2-Aminospiro[3.3]heptane | 0.71 | 1.8 | 26 | High symmetry, reduced ring strain |
| 7-Azabicyclo[2.2.1]heptane [5] | Nortropane derivatives | 0.63 | 1.2 | 24 | Tertiary amine basicity, conformational lock |
| 3-Substituted Cyclopentyl [4] | 3-(Oxadiazolyl)cyclopentylamine | 0.48 | 3.1 | 58 | Versatile vector orientation |
Synthetic accessibility has driven scaffold adoption, with key advancements enabling practical access to these complex architectures:
The progression toward strained systems reflects deeper understanding of conformational thermodynamics. Cyclobutyl rings introduce ~26 kcal/mol ring strain that biases molecular shape toward folded conformations, enabling entropy-driven binding not achievable with cyclohexyl systems [2] [6]. This principle underlies the superior target engagement of cyclobutyl-containing analogs in multiple therapeutic classes, from kinase inhibitors to G protein-coupled receptor (GPCR) modulators.
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7